2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Brand Name: Vulcanchem
CAS No.: 2376147-37-2
VCID: VC4692945
InChI: InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2
SMILES: C1CC2=C(C1O)N=C(C=C2)Br
Molecular Formula: C8H8BrNO
Molecular Weight: 214.062

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

CAS No.: 2376147-37-2

Cat. No.: VC4692945

Molecular Formula: C8H8BrNO

Molecular Weight: 214.062

* For research use only. Not for human or veterinary use.

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol - 2376147-37-2

Specification

CAS No. 2376147-37-2
Molecular Formula C8H8BrNO
Molecular Weight 214.062
IUPAC Name 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Standard InChI InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2
Standard InChI Key GJJPPILHRQNFON-UHFFFAOYSA-N
SMILES C1CC2=C(C1O)N=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol belongs to the cyclopenta[b]pyridine family, a class of bicyclic compounds merging a five-membered cyclopentane ring with a six-membered pyridine moiety. The IUPAC name for this compound is 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, reflecting the positions of the bromine and hydroxyl groups on the fused ring system . Its canonical SMILES representation, \text{C1CC(C2=C1N=C(C=C2)Br)O, encodes the connectivity of atoms, while the InChIKey GJJPPILHRQNFON-UHFFFAOYSA-N\text{GJJPPILHRQNFON-UHFFFAOYSA-N} provides a unique identifier for chemical databases .

Table 1: Key Identifiers and Molecular Descriptors

PropertyValueSource
CAS Number2376147-37-2
Molecular FormulaC8H8BrNO\text{C}_8\text{H}_8\text{BrNO}
Molecular Weight214.06 g/mol
Exact Mass212.97400 g/mol
XLogP31.8 (estimated)
Topological Polar Surface Area33.1 Ų

The compound’s structure combines aromatic pyridine reactivity with the strain of the cyclopentane ring, creating a scaffold amenable to electrophilic substitution and nucleophilic reactions at the bromine and hydroxyl sites.

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olNot reportedNot reportedNot reported
5H-Cyclopenta[b]pyridin-7-ol (CAS 41598-71-4)84291.2 (predicted)1.243
2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 6469-81-4)Not reportedNot reportedNot reported

The hydroxyl group confers moderate polarity, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though experimental data are lacking .

Chemical Reactivity and Applications

The bromine atom at position 2 and the hydroxyl group at position 7 define the compound’s reactivity. The bromine serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling coupling with amines, thiols, or alkoxides to generate derivatives. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could replace bromine with aryl or alkyl groups, expanding structural diversity.

The hydroxyl group participates in hydrogen bonding and can be functionalized via esterification or etherification. Such modifications are critical in medicinal chemistry for improving pharmacokinetic properties like bioavailability.

Applications in Drug Discovery

Cyclopenta[b]pyridine derivatives exhibit antimicrobial, antiviral, and anticancer activities. While specific studies on this compound are unavailable, brominated analogues have shown inhibitory effects against enzymes like kinase and protease targets. The compound’s scaffold is structurally similar to purine bases, suggesting potential as a nucleoside analogue for antiviral therapies.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are pivotal for characterizing this compound. 1H^1\text{H} NMR would reveal proton environments near the bromine and hydroxyl groups, while 13C^{13}\text{C} NMR confirms carbon skeleton integrity. For example, the hydroxyl proton is expected to appear as a singlet near δ 5.5 ppm, and aromatic protons adjacent to bromine would show deshielding effects .

Table 3: Predicted NMR Chemical Shifts

Proton EnvironmentPredicted δ (ppm)
Hydroxyl (-OH)5.5–6.0
Aromatic protons (C3, C4)7.2–8.1
Cyclopentane CH₂2.8–3.5

Chromatographic methods like HPLC with UV detection (λ ~254 nm) are recommended for purity assessment, given the compound’s aromaticity .

Hazard StatementPrecautionary Measures
H302Avoid ingestion; seek medical attention if swallowed
H315Wear protective gloves; wash skin thoroughly after contact

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